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(R)-Fadrozole

. . (S)-Fadrozole Key Findings /
Target Enzyme Biological Role (FAD286) ICso / ..
K ICs0 /| Ki Selectivity
i
CYP11B2 Final step of 1.6 nM (ICso) Information Potent inhibitor of
(Aldosterone aldosterone [1] missing aldosterone
Synthase) [1] [2] synthesis production [1].
CYP19A1 Converts Scarcely active  Potently inhibits (S)-enantiomer is
(Aromatase) [3] [2] androgens to on CYP19A1 CYP19A1 [3] responsible for
estrogens [3] aromatase inhibition
[3].
CYP11B1 (11p3- Final step of 9.9 nM (ICso) Preferentially (R)-enantiomer has
hydroxylase) [1] cortisol [1] inhibits CYP11B1 low selectivity vs.
[2] synthesis [2] CYP11B1 (ratio ~6)

[1].

| General Aromatase (in vivo) [4] | Estrogen synthesis | Ki (estrone pathway): 13.4 nmol/L. Ki (estradiol
pathway): 23.7 nmol/LL [4] | Ki values are for the racemic mixture. | Demonstrates effective in vivo

suppression of estrogen biosynthesis [4]. |

© 2026 Smolecule. All rights reserved. 1/4 Tech Support


https://www.smolecule.com/products/s005222?utm_src=pdf-body
https://www.smolecule.com/products/s005222?utm_src=pdf-interest
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/fadrozole
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=clinical&ligandId=8311
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/fadrozole
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/fadrozole
https://pmc.ncbi.nlm.nih.gov/articles/PMC10714424/
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=clinical&ligandId=8311
https://pmc.ncbi.nlm.nih.gov/articles/PMC10714424/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10714424/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10714424/
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/fadrozole
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=clinical&ligandId=8311
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/fadrozole
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=clinical&ligandId=8311
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/fadrozole
https://pure.psu.edu/en/publications/the-pharmacodynamic-inhibition-of-estrogen-synthesis-by-fadrozole/
https://pure.psu.edu/en/publications/the-pharmacodynamic-inhibition-of-estrogen-synthesis-by-fadrozole/
https://pure.psu.edu/en/publications/the-pharmacodynamic-inhibition-of-estrogen-synthesis-by-fadrozole/
https://www.smolecule.com/products/s005222?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Experimental Methodology

The data in the table above was generated through established in vitro and in vivo protocols.

¢ In Vitro Enzyme Inhibition Assays [1]: These experiments typically use human recombinant
cytochrome P450 enzymes (CYP11B2, CYP11B1, CYP19A1). The enzyme is incubated with its
natural substrate and the inhibitor ((R)- or (S)-Fadrozole). The rate of product formation (e.g.,
aldosterone, cortisol, estrogen) is measured, often using techniques like radioimmunoassay (RIA)
or liquid chromatography-tandem mass spectrometry (LC-MS/MS), across a range of inhibitor
concentrations. The 1Cso value (half-maximal inhibitory concentration) is then calculated from the
resulting dose-response curve.

¢ In Vivo Pharmacodynamic Studies [4]: These are conducted in human subjects (e.g.,
postmenopausal women). Participants receive specific oral doses of the drug. The in vivo activity is
assessed by measuring the suppression of product formation (e.g., estrone and estradiol from their
precursor androgens) in plasma. Pharmacokinetic parameters like peak plasma concentration and
half-life are also determined. The inhibitory constant (Ki) can be calculated from this data.

The following diagram illustrates the binding preferences of each enantiomer to the key target enzymes,

based on the experimental data.
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Key Insights for Research and Development
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The distinct profiles of the enantiomers lead to different therapeutic implications and research applications.

¢ Mechanism of Action: Fadrozole and its enantiomers are non-steroidal, reversible inhibitors
(Type I1). They work by binding to the heme moiety of the cytochrome P450 enzyme, competing with
the natural substrate [5] [3].

¢ From Racemate to Enantiomer Development: The racemic Fadrozole was initially developed and
approved in Japan for the treatment of estrogen-dependent breast cancer, an effect primarily
driven by the (S)-enantiomer's potent aromatase inhibition [5] [2]. The subsequent discovery of the
(R)-enantiomer's potent activity against aldosterone synthase spurred its investigation for
cardiovascular and renal disorders [1] [6].

o The Rationale for Dual Inhibitors: Research has identified that estrogen deficiency (e.g., from
aromatase inhibitor therapy) can lead to elevated aldosterone, increasing cardiovascular risk. This
has motivated the development of single-molecule dual inhibitors of CYP19A1 and CYP11B2 to
treat breast cancer while mitigating associated heart risks [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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